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Compound of Interest

Compound Name: Pbt434 mesylate

Cat. No.: B12399127 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Pbt434 mesylate (also known as

ATH434), a novel small molecule inhibitor of alpha-synuclein aggregation and iron chaperone,

with other therapeutic alternatives for neurodegenerative diseases, primarily focusing on

Multiple System Atrophy (MSA) and Parkinson's Disease (PD). The information is based on

publicly available clinical trial data and preclinical studies.

Mechanism of Action
Pbt434 is a brain-penetrant, orally bioavailable small molecule designed to address the

underlying pathology of synucleinopathies. Its dual mechanism of action involves:

Inhibition of Alpha-Synuclein Aggregation: Pbt434 has been shown to inhibit the aggregation

of alpha-synuclein, a protein that misfolds and accumulates in the brains of individuals with

Parkinson's disease, MSA, and other related disorders. This aggregation is a key

pathological hallmark and is believed to contribute to neuronal dysfunction and death.

Iron Chaperoning: The compound possesses moderate affinity for iron and acts as an iron

chaperone, redistributing labile iron within the central nervous system. Elevated iron levels in

specific brain regions are associated with increased oxidative stress and alpha-synuclein
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aggregation. By modulating iron homeostasis, Pbt434 aims to reduce this pathological

cascade.[1]

Pbt434 Mesylate in Multiple System Atrophy (MSA):
Phase 2 Clinical Trial (ATH434-201)
A randomized, double-blind, placebo-controlled Phase 2 clinical trial (ATH434-201) evaluated

the efficacy, safety, and pharmacokinetics of Pbt434 in patients with early-stage MSA.[2][3][4]

[5][6][7][8][9]

Efficacy Results
The trial demonstrated a clinically and statistically significant slowing of disease progression in

patients treated with Pbt434 compared to placebo.

Endpoint Pbt434 Dose Result p-value

Modified Unified MSA

Rating Scale

(UMSARS) Part I

(Activities of Daily

Living)

50 mg

48% slowing of clinical

progression at Week

52

0.03[3]

75 mg

29% slowing of clinical

progression at Week

52

0.2[3]

75 mg

62% slowing of

progression at Week

26

0.05[3]

Clinical Global

Impression of Severity

(CGI-S)

50 mg Overall benefit shown 0.009[3]

Biomarker Results
Biomarker analysis provided evidence of target engagement.
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Biomarker Pbt434 Dose Result p-value

Iron Accumulation

(MRI)
50 mg

Reduced iron

accumulation in

substantia nigra,

putamen, and globus

pallidus

-

50 mg

Significant reduction

in putamen at 26

weeks

0.025[3]

50 mg

Approached statistical

significance in globus

pallidus at 52 weeks

0.08[3]

75 mg

Reduced iron

accumulation in the

globus pallidus

-

Brain Volume 50 mg and 75 mg

Trends in preservation

of brain volume

observed at 26 and 52

weeks

-

Safety and Tolerability
Pbt434 was reported to be safe and well-tolerated, with adverse event rates comparable to

placebo.[5]

Comparison with Alternative Therapies
This section compares Pbt434 with other investigational drugs for MSA and Parkinson's

Disease.

Deferiprone (Iron Chelator) for Parkinson's Disease
Deferiprone is an iron chelator that has been investigated for its potential to slow the

progression of Parkinson's disease.
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The FAIRPARK-II trial was a large, randomized, placebo-controlled study in early-stage

Parkinson's disease patients who had not yet started dopaminergic therapy.[10][11][12][13][14]

[15][16][17][18]

Endpoint Deferiprone Placebo Difference p-value

Change in MDS-

UPDRS Total

Score (from

baseline to 36

weeks)

+15.6 points

(worsening)

+6.3 points

(worsening)
9.3 points <0.001[10]

Withdrawal due

to disease

progression

22.0% 2.7% - -

The trial showed that deferiprone was associated with a significant worsening of Parkinson's

symptoms compared to placebo.[10][12][15]

Prasinezumab (Anti-Alpha-Synuclein Antibody) for
Parkinson's Disease
Prasinezumab is a monoclonal antibody designed to target aggregated forms of alpha-

synuclein.

The PADOVA study evaluated the efficacy and safety of prasinezumab in patients with early-

stage Parkinson's disease.[19][20][21][22][23][24]

Endpoint Result p-value

Primary Endpoint: Time to

confirmed motor progression

(Hazard Ratio)

0.84 (16% risk reduction)
0.0657 (not statistically

significant)[21][23][24]

Subgroup Analysis (patients on

levodopa): Time to confirmed

motor progression (Hazard

Ratio)

0.79 (21% risk reduction) -
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The PADOVA trial did not meet its primary endpoint, although some positive trends were

observed, particularly in patients already receiving levodopa.[19][20][21]

Anle138b (Alpha-Synuclein Aggregation Inhibitor) for
MSA and Parkinson's Disease
Anle138b is a small molecule that inhibits the formation of alpha-synuclein oligomers.

Anle138b has successfully completed a Phase 1a trial in healthy volunteers, demonstrating

good safety and tolerability.[25][26][27] Clinical efficacy data from patient trials in MSA or PD

are not yet publicly available. Preclinical studies in animal models of MSA have shown that

anle138b can reduce alpha-synuclein accumulation, prevent motor decline, and offer

neuroprotection.[28][29]

Experimental Protocols
Detailed experimental protocols for the cited clinical trials are extensive and proprietary.

However, the general methodologies are outlined below.

Pbt434 (ATH434-201) Phase 2 Trial in MSA
Design: Randomized, double-blind, placebo-controlled.[2][7][8][9]

Participants: 77 adults with early-stage MSA.[4][6]

Intervention: Pbt434 (50 mg or 75 mg twice daily) or placebo for 12 months.[4][5]

Primary Outcome Measures: Change in brain iron levels measured by MRI.[4]

Secondary Outcome Measures: Change in Unified MSA Rating Scale (UMSARS), Clinical

Global Impression of Severity (CGI-S), and other clinical assessments.[3][4]

Deferiprone (FAIRPARK-II) Trial in Parkinson's Disease
Design: Multicenter, parallel-group, placebo-controlled, randomized.[14]

Participants: 372 patients with newly diagnosed Parkinson's disease, not on dopaminergic

treatment.[12][16]
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Intervention: Deferiprone (15 mg/kg twice daily) or placebo for 36 weeks.[10]

Primary Outcome Measure: Change in the total score of the Movement Disorder Society-

Unified Parkinson's Disease Rating Scale (MDS-UPDRS).[14]

Prasinezumab (PADOVA) Phase IIb Trial in Parkinson's
Disease

Design: Multicenter, randomized, double-blind, placebo-controlled.[22][23]

Participants: 586 individuals with early-stage Parkinson's disease on stable symptomatic

treatment.[21]

Intervention: Intravenous prasinezumab or placebo every 4 weeks for at least 76 weeks.[23]

Primary Outcome Measure: Time to confirmed motor progression, defined as a ≥5-point

increase from baseline on the MDS-UPDRS Part III.[22]
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Caption: Proposed mechanism of action of Pbt434.

Experimental Workflow for a Randomized Controlled
Trial
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Caption: General workflow of a randomized controlled clinical trial.
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Caption: Therapeutic strategies targeting key pathologies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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